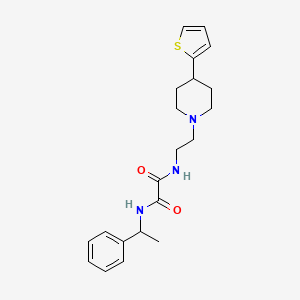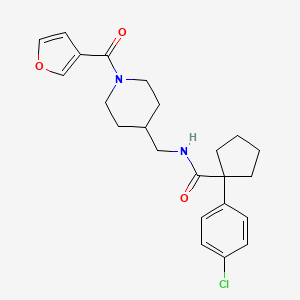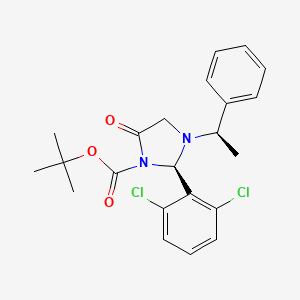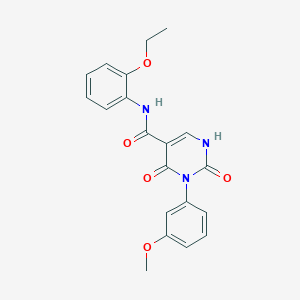
3-((1-(1,3,5-トリメチル-1H-ピラゾール-4-カルボニル)ピロリジン-3-イル)オキシ)ピラジン-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!化合物の「3-((1-(1,3,5-トリメチル-1H-ピラゾール-4-カルボニル)ピロリジン-3-イル)オキシ)ピラジン-2-カルボニトリル」、別名「3-[1-(1,3,5-トリメチルピラゾール-4-カルボニル)ピロリジン-3-イル]オキシピラジン-2-カルボニトリル」の科学研究における用途を包括的に分析したものを紹介します。
医薬品開発
この化合物は、新しい医薬品の開発に潜在的な用途があります。ピラゾール環とピラジン環を含むそのユニークな構造により、さまざまな生体経路を標的とする創薬の候補となっています。 研究者は、癌、炎症、神経疾患などの病気の治療のための新しい薬の開発におけるその使用を探求しています .
化学合成
有機化学では、この化合物は、より複雑な分子の合成における中間体として役立ちます。その官能基はさまざまな化学反応を可能にするため、他の化学化合物の製造において貴重です。 この汎用性は、多くの医薬品や農薬に存在するヘテロ環式化合物の合成に特に役立ちます .
生物学的研究
この化合物の構造により、生体高分子と相互作用することが可能になり、酵素機構とタンパク質-リガンド相互作用の研究に役立ちます。 研究者は、それを用いて酵素の結合部位と活性を調査しており、生化学的プロセスと酵素阻害剤の開発をより深く理解することにつながります .
材料科学
材料科学では、この化合物は、特定の特性を持つ新しい材料の開発に使用できます。金属と安定な複合体を形成する能力は、金属有機構造体(MOF)の作成のための候補となっています。 これらの材料は、ガス貯蔵、触媒、分離技術に用途があります .
ナノテクノロジー
この化合物の特性は、ナノ材料の開発のためのナノテクノロジー分野で研究されています。ナノスケールで安定な構造を形成する能力は、薬物送達システムやセンサーなどの特定の機能を持つナノ粒子を作成するために利用できます。
これらの用途は、さまざまな科学分野における「3-((1-(1,3,5-トリメチル-1H-ピラゾール-4-カルボニル)ピロリジン-3-イル)オキシ)ピラジン-2-カルボニトリル」の汎用性と可能性を強調しています。各用途は、この化合物の独自の化学的特性を活用して、特定の研究上の課題と機会に対処します。
NIST Chemistry WebBook EMBL-EBI Thermo Fisher Scientific MilliporeSigma : NIST Chemistry WebBook : EMBL-EBI : Thermo Fisher Scientific : MilliporeSigma
特性
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-14(11(2)21(3)20-10)16(23)22-7-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,4,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBTFKQKJVGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)
![methyl 3-[(3,4-dimethylphenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2475157.png)






![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)
